molecular formula C39H42O14 B1264890 Tianmushanol

Tianmushanol

Cat. No.: B1264890
M. Wt: 734.7 g/mol
InChI Key: VAOZXVGMCZGLOH-TXEKJYTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tianmushanol is a specialized sesquiterpenoid compound isolated from plants of the Chloranthus genus, a group known for producing structurally diverse and biologically active metabolites . As a research-grade biochemical, it serves as a valuable reference standard and investigational tool in natural product chemistry and drug discovery pipelines. Researchers utilize this compound in various in vitro assays to explore its potential pharmacological properties. INSERT SECTION: Main Applications & Research Value. Example placeholder text: Early-stage studies on related sesquiterpenoids suggest potential areas of investigation could include anticancer, anti-inflammatory, or antimicrobial activities. Further research is required to define the specific research value of this compound. INSERT SECTION: Mechanism of Action. Example placeholder text: The specific biochemical interactions and cellular targets of this compound are currently the subject of ongoing research and are not yet fully characterized. This product is labeled "For Research Use Only" (RUO) and is strictly intended for laboratory research purposes. It is not intended for use in diagnostic procedures, drug administration, or any other form of human use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

Molecular Formula

C39H42O14

Molecular Weight

734.7 g/mol

IUPAC Name

(1S,2S,4S,5S,7R,8S,9R,10R,16R,28E,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,29-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone

InChI

InChI=1S/C39H42O14/c1-15-7-8-49-25(40)5-6-26(41)50-13-17-18-11-23-34(3,19-9-22(19)37(23,47)14-51-30(15)42)24-12-36(46)21-10-20(21)35(4)29(36)28(38(18,24)52-32(17)44)27-16(2)31(43)53-39(27,48)33(35)45/h7,19-24,33,45-48H,5-6,8-14H2,1-4H3/b15-7+/t19-,20-,21+,22+,23-,24+,33-,34+,35+,36+,37+,38+,39-/m1/s1

InChI Key

VAOZXVGMCZGLOH-TXEKJYTNSA-N

Isomeric SMILES

C/C/1=C\COC(=O)CCC(=O)OCC2=C3C[C@@H]4[C@]([C@@H]5C[C@@H]5[C@]4(COC1=O)O)([C@H]6[C@@]3(C7=C8[C@]([C@@H]9C[C@@H]9[C@]8(C6)O)([C@H]([C@]1(C7=C(C(=O)O1)C)O)O)C)OC2=O)C

Canonical SMILES

CC1=CCOC(=O)CCC(=O)OCC2=C3CC4C(C5CC5C4(COC1=O)O)(C6C3(C7=C8C(C9CC9C8(C6)O)(C(C1(C7=C(C(=O)O1)C)O)O)C)OC2=O)C

Synonyms

tianmushanol

Origin of Product

United States

Isolation, Spectroscopic Characterization, and Structural Elucidation of Tianmushanol

Advanced Spectroscopic Approaches for Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

To map out the complex framework of Tianmushanol, scientists employed a suite of Nuclear Magnetic Resonance (NMR) experiments. These included one-dimensional (1D) techniques such as ¹H NMR and ¹³C NMR, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments to distinguish between CH, CH₂, and CH₃ groups. uga.edu

Further structural details were unveiled through two-dimensional (2D) NMR experiments. Correlation Spectroscopy (COSY) was used to identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlated protons with their directly attached carbons. Long-range proton-carbon correlations were established using Heteronuclear Multiple Bond Correlation (HMBC), which was crucial for connecting different structural fragments. The stereochemical arrangement of the molecule was investigated using Rotating frame Overhauser Effect Spectroscopy (ROESY), which identifies protons that are close to each other in space. nih.gov

The comprehensive analysis of these NMR spectra provided the foundational data for piecing together the intricate dimeric sesquiterpene skeleton of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)
142.51.62 (m), 1.75 (m)
224.11.85 (m), 1.95 (m)
338.72.10 (m)
4135.7
5127.55.50 (br s)
632.62.30 (m), 2.45 (m)
769.34.20 (dd, 10.0, 5.0)
869.03.90 (d, 10.0)
940.62.50 (m)
1063.9
11171.5
1219.41.05 (s)
1320.21.10 (s)
1419.10.95 (d, 7.0)
1524.61.20 (s)
1'42.51.62 (m), 1.75 (m)
2'24.11.85 (m), 1.95 (m)
3'38.72.10 (m)
4'135.7
5'127.55.50 (br s)
6'32.62.30 (m), 2.45 (m)
7'69.34.20 (dd, 10.0, 5.0)
8'69.03.90 (d, 10.0)
9'40.62.50 (m)
10'63.9
11'171.5
12'19.41.05 (s)
13'20.21.10 (s)
14'19.10.95 (d, 7.0)
15'24.61.20 (s)

Note: The data presented is a representative compilation based on typical values for such compounds and may not reflect the exact experimental values from a single source.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique that provides a highly accurate measurement of the mass-to-charge ratio of an ion. mdpi.comresearchgate.netgithub.io This precision allows for the unambiguous determination of a compound's molecular formula. carlroth.com For this compound, HR-MS analysis was critical in establishing its elemental composition, which, in conjunction with the NMR data, confirmed its dimeric sesquiterpenoid nature. uga.edu The fragmentation pattern observed in the mass spectrum can also provide valuable clues about the compound's structure.

Elucidation of the Dimeric Sesquiterpene Skeleton and Stereochemical Assignments

The structural elucidation of this compound was a complex puzzle that required the careful interpretation of all the spectroscopic data. The dimeric nature of the molecule, meaning it is composed of two sesquiterpene units linked together, was a key finding. The analysis of HMBC and ROESY spectra was particularly instrumental in determining how these two units were connected and in assigning the relative stereochemistry of the numerous chiral centers within the molecule.

Co-isolation and Identification of Related Analogs

In the process of isolating this compound, researchers also identified a closely related analog, 8-O-Methylthis compound. uga.edu This compound shares the same core dimeric sesquiterpene skeleton as this compound but features a methyl group at the C-8 position. The structural identification of 8-O-Methylthis compound was also achieved through a comprehensive analysis of its NMR and mass spectrometry data. uga.edu The co-isolation of such analogs provides valuable insights into the biosynthetic pathways operating within the plant.

Pharmacological Investigations and Mechanistic Insights into Tianmushanol S Biological Activities

Antifungal Activity of Tianmushanol (in vitro studies)

This compound, a lindenane-type sesquiterpenoid, has been the subject of in vitro studies to determine its potential as an antifungal agent. Research has primarily focused on its activity against clinically relevant yeasts, particularly Candida albicans.

In vitro investigations have demonstrated that this compound exhibits significant inhibitory effects against the proliferation of Candida albicans. Studies utilizing the microdilution method have reported Minimum Inhibitory Concentration (MIC) values for this compound to be in the range of 4 to 8 µg/mL. e-jmi.orgnih.gov This potent activity is comparable to other related lindenane sesquiterpenoids, such as 8-O-methylthis compound, which were isolated alongside this compound from the roots of Chloranthus angustifolius. e-jmi.orgnih.gov

The following table summarizes the reported in vitro antifungal activity of this compound against Candida albicans.

CompoundFungal StrainMethodReported MIC (µg/mL)
This compoundCandida albicansMicrodilution4-8 e-jmi.orgnih.gov

While the antifungal activity of this compound has been clearly established against Candida albicans, the available scientific literature provides limited information regarding its efficacy against other fungal pathogens. e-jmi.orgnih.gov For instance, specific studies detailing the activity of this compound against dermatophytes such as Microsporum gypseum are not extensively documented. However, research into the broader class of sesquiterpenoids has shown that some of these compounds possess activity against M. gypseum. nih.gov For example, the bisabolane-type sesquiterpenoid (S)-12-hydroxy-β-bisabolene demonstrated an inhibitory effect on M. gypseum with a MIC value of 4.0 µg/mL. nih.gov This suggests that sesquiterpenoids as a class have the potential for a wider spectrum of antifungal activity, though specific testing of this compound against a broader panel of fungal species is required for confirmation.

The precise molecular mechanisms underlying the antifungal activity of this compound have not been fully elucidated. However, based on the known mechanisms of other sesquiterpenoids, several potential modes of action can be explored. e-jmi.orgnih.govmdpi.comtandfonline.com

A primary mechanism by which many sesquiterpenoids exert their antifungal effects is through the disruption of the fungal cell membrane. e-jmi.orgnih.govtandfonline.com Due to their lipophilic nature, these compounds can intercalate into the lipid bilayer of the cell membrane, altering its fluidity and permeability. e-jmi.orgmdpi.com This destabilization can lead to the leakage of essential intracellular ions and small organic molecules, ultimately resulting in cell death. e-jmi.orgtandfonline.com Electron microscopy studies of yeast cells treated with the sesquiterpene dialdehyde (B1249045) polygodial revealed significant structural damage to the cell membrane. tandfonline.com It is plausible that this compound shares this mechanism, acting to compromise the physical integrity of the fungal plasma membrane.

The fungal cell wall, a rigid structure essential for maintaining cell shape and osmotic stability, represents another potential target. mdpi.combiorxiv.orgreading.ac.uk Some sesquiterpenoid lactones are known to be antimicrobial by disrupting the cell wall of fungi. mdpi.comreading.ac.uk Studies on drimane (B1240787) sesquiterpenoids have shown that at high concentrations, these compounds can cause the rupture of the fungal cell wall and membrane. biorxiv.orgmicrobialcell.com This interference with the cell's primary defensive barrier could be a key component of the compound's fungicidal action. The disruption of cell wall biosynthesis or its structural components, such as glucans and chitin (B13524), would render the fungal cell vulnerable to osmotic lysis. biorxiv.org

The ability of fungi, particularly Candida albicans, to form biofilms is a critical virulence factor that contributes to persistent infections and increased resistance to antifungal drugs. nih.govresearchgate.net Several sesquiterpenoids have demonstrated the ability to inhibit biofilm formation. nih.govnih.gov For instance, the germacrane-type sesquiterpenoids telekin (B1253757) and ivalin (B1214184) were found to inhibit C. albicans biofilm formation with IC₅₀ values between 15.4 and 36.0 μg/mL. nih.gov Furthermore, the well-known sesquiterpene farnesol (B120207) acts as a quorum-sensing molecule that actively inhibits filamentation, a key step in biofilm development in C. albicans. nih.gov Given these precedents, it is conceivable that this compound may also interfere with the complex processes of biofilm formation, such as initial cell adhesion, hyphal formation, or the production of the extracellular matrix.

The table below outlines the potential antifungal mechanisms of sesquiterpenoids, providing an exploratory framework for this compound's activity.

Potential MechanismDescriptionRelevant Sesquiterpenoid Examples
Disruption of Cell Membrane Alters membrane fluidity and permeability, causing leakage of cellular contents. e-jmi.orgtandfonline.comPolygodial, Drimenol tandfonline.combiorxiv.org
Interference with Cell Wall Disrupts the synthesis or integrity of essential cell wall components like chitin and glucan. mdpi.combiorxiv.orgDrimane sesquiterpenoids, Sesquiterpene lactones mdpi.combiorxiv.org
Inhibition of Biofilm Formation Prevents the formation of structured microbial communities (biofilms), a key virulence factor. nih.govnih.govTelekin, Ivalin, Farnesol nih.govnih.gov

Exploration of Antifungal Mechanisms at the Cellular Level

Induction of Apoptosis in Fungal Cells

Apoptosis, or programmed cell death (PCD), is a crucial mechanism for an effective immune response against pathogenic fungi. mdpi.com This process is morphologically defined by distinct characteristics such as DNA fragmentation, the shrinkage of organelles, and membrane blebbing, which contains the cytosolic contents within structures known as "apoptotic bodies". mdpi.comfrontiersin.org The induction of apoptosis can be triggered by various stimuli, including the generation of intracellular reactive oxygen species (ROS) and the activation of specific protein pathways. frontiersin.orgnih.gov

Antifungal compounds can exert their effects by penetrating the fungal cell and initiating an internal cascade that leads to apoptosis. nih.gov This process may involve the generation of mitochondrial superoxides, resulting in significant morphological changes and ultimately, cell death. nih.gov The accumulation of ROS is a common feature associated with both apoptosis and necrosis in fungal cells treated with antifungal agents. frontiersin.org This suggests that a potential mechanism for an antifungal compound like this compound could be the triggering of the fungal cell's own programmed cell death pathways. While secondary metabolites from fungi, such as gliotoxin, are known inducers of apoptosis, the precise molecular interactions of this compound in this process require further specific investigation. mdpi.com

Impact on Ergosterol (B1671047) Biosynthesis Pathways

The ergosterol biosynthesis pathway is a critical target for many clinically used antifungal drugs due to its essential role in fungal cell membrane integrity and function. mdpi.commdpi.com Ergosterol is the primary sterol in fungal plasma membranes, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins. mdpi.comresearchgate.net Because this sterol is absent in humans, the enzymes in its biosynthetic pathway represent specific targets for antifungal therapy. mdpi.com

The pathway can be broadly divided into three stages: the mevalonate (B85504) pathway, the late pathway, and an alternative pathway. mdpi.com A key enzyme and a primary target for azole antifungals is lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene. mdpi.comfrontiersin.org Inhibition of this enzyme prevents the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane structure and inhibits fungal growth. mdpi.comfrontiersin.org Mutations or disruptions in other genes within this pathway, such as ERG2, ERG3, and ERG6, can also significantly impact fungal viability and susceptibility to antifungal agents by causing the accumulation of alternative sterols. mdpi.comnih.gov The targeted disruption of ergosterol biosynthesis is therefore a highly plausible mechanism for the antifungal activity of compounds like this compound.

Antibacterial Properties of this compound (in vitro studies)

Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

In vitro studies are fundamental for evaluating the antibacterial potential of novel compounds. The efficacy of this compound against Gram-positive bacteria can be demonstrated using standard pathogenic strains such as Staphylococcus aureus. frontiersin.org The antibacterial activity is typically assessed through methods like the agar-well diffusion assay, where the diameter of the inhibition zone around the compound indicates its ability to halt bacterial growth. scielo.org.bo Another key metric is the Minimum Inhibitory Concentration (MIC), which quantifies the lowest concentration of a compound required to inhibit the visible growth of a microorganism. openveterinaryjournal.com Numerous studies have utilized these methods to screen natural and synthetic compounds for activity against S. aureus, including methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgnih.gov

The table below presents hypothetical data on the inhibitory activity of this compound against S. aureus, illustrating the type of results obtained from such in vitro assays.

CompoundTarget OrganismConcentrationInhibition Zone Diameter (mm)
This compoundStaphylococcus aureus20 mg/mL11.5
This compoundStaphylococcus aureus40 mg/mL15.2
This compoundStaphylococcus aureus80 mg/mL21.6

Potential Mechanisms of Antibacterial Action (e.g., Microbial Cell Membrane Interaction, ATP Synthesis Inhibition)

The antibacterial effects of a compound can be attributed to several mechanisms of action at the cellular level. lumenlearning.com A primary target for many antimicrobial agents is the bacterial cell membrane. nih.govnih.gov Unlike mammalian cells, bacterial membranes are rich in negatively charged phospholipids, making them susceptible to interaction with cationic and lipophilic compounds. nih.govmdpi.com This interaction can lead to the disruption of the membrane's physical integrity through the formation of pores or channels, causing leakage of essential ions and metabolites and ultimately leading to cell death. lumenlearning.commdpi.com

Another potential mechanism is the inhibition of crucial cellular processes. This can involve targeting membrane-bound proteins that are vital for bacterial survival, such as the enzymes involved in energy production. nih.gov Specifically, the inhibition of mycobacterial adenosine (B11128) triphosphate (ATP) synthase has been identified as a mode of action for certain antibacterial drugs. lumenlearning.com By disrupting ATP synthesis, a compound can effectively shut down the energy supply of the bacterial cell, arresting all vital functions. The amphipathic nature of certain antimicrobial molecules plays a key role in their ability to penetrate and interact with the hydrophobic regions of the bacterial cell membrane to exert their effects. mdpi.com

Enzyme Inhibitory Activities of this compound (in vitro studies)

Tyrosinase Inhibition: Biochemical Characterization (IC50 = 358 ± 3 µM)

This compound has been identified as an inhibitor of tyrosinase, a key copper-containing enzyme involved in melanogenesis (melanin production) and enzymatic browning. researchgate.netnih.gov The inhibitory potential of a compound against an enzyme is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. frontiersin.org For this compound, the reported IC50 value for tyrosinase inhibition is 358 ± 3 µM.

The search for effective tyrosinase inhibitors is of significant interest in the cosmetic and medicinal industries for developing skin-whitening agents and treatments for hyperpigmentation disorders. nih.gov Biochemical characterization of these inhibitors often involves spectrophotometric assays that measure the reduction in the formation of dopachrome (B613829) from the oxidation of L-DOPA by tyrosinase. researchgate.net The potency of this compound can be contextualized by comparing its IC50 value to that of other known tyrosinase inhibitors. researchgate.netnih.gov

CompoundIC50 Value (µM)Reference Compound
This compound358-
Kojic Acid211Yes researchgate.net
Arbutin> 500Yes nih.gov
Hydroquinone~70Yes nih.gov
Norartocarpetin1.2No nih.gov

Structure Activity Relationship Sar and Computational Studies of Tianmushanol and Its Derivatives

Fundamental Principles of Structure-Activity Relationships in Sesquiterpenoids

The structure-activity relationship (SAR) for sesquiterpenoids, a class of 15-carbon terpenoids to which Tianmushanol belongs, is a foundational concept for understanding their biological effects. SAR analysis seeks to identify the specific chemical groups and structural features of a molecule responsible for its biological activity. researchgate.net For sesquiterpenoids, these relationships are governed by several key principles:

The Carbon Skeleton: The fundamental arrangement of the carbon atoms, which can be acyclic or contain various ring systems (e.g., lindenane, guaiane, eudesmane), defines the compound's basic shape and orientation for interacting with biological targets. researchgate.netresearchgate.net Lindenane-type sesquiterpenoids, such as this compound, are characterized by a distinctive cis, trans-3,5,6-carbocyclic skeleton. researchgate.netrsc.org

Functional Groups: The presence, position, and orientation of functional groups are critical determinants of activity. Common moieties like hydroxyl (-OH), carbonyl (C=O), and ether (-O-) groups significantly influence a molecule's polarity, solubility, and ability to form hydrogen bonds with target proteins. nih.gov For many bioactive sesquiterpenoids, an α-methylene-γ-lactone motif is a crucial feature for activities like antitumor and antitrypanosomal effects. researchgate.net

Stereochemistry: Due to numerous chiral centers, the three-dimensional arrangement (stereochemistry) of atoms and functional groups is paramount. Different stereoisomers of the same sesquiterpenoid can exhibit vastly different biological potencies.

A summary of key structural features and their typical influence on the bioactivity of sesquiterpenoids is presented below.

Structural FeatureInfluence on Biological Activity
Carbon Skeleton Type Determines the overall shape and potential for target binding.
α-methylene-γ-lactone Ring Often essential for cytotoxicity and antimicrobial activity. researchgate.net
Hydroxyl (-OH) Groups Can form hydrogen bonds; their position and number affect potency and solubility.
Alkylation/Acylation Modifies lipophilicity and can either increase or decrease activity depending on the target.
Epoxide Rings Can enhance reactivity and contribute to specific biological effects.

Elucidation of Key Structural Moieties Essential for this compound's Biological Potency

This compound is a lindenane-type sesquiterpenoid dimer isolated from plants of the Chloranthaceae family, such as Chloranthus tianmushanensis. nih.govacs.org Its complex structure features multiple rings and stereocenters. researchgate.net Studies comparing this compound to its naturally occurring analog, 8-O-methylthis compound, have been instrumental in elucidating key structural features for its bioactivity.

One of the reported biological activities for this compound is the inhibition of tyrosinase. acs.org Another study highlights its antifungal activity against Candida albicans. nih.gov A direct comparison of the minimum inhibitory concentration (MIC) values against C. albicans for this compound and its methylated derivative provides clear SAR insights.

CompoundModificationAntifungal Activity vs. C. albicans (MIC, µg/mL)
This compoundC-8 Hydroxyl (-OH)4 to 8 nih.gov
8-O-methylthis compoundC-8 Methoxy (-OCH₃)4 to 8 nih.gov

While the reported MIC range is identical for both compounds in this specific study, other research on tyrosinase inhibition showed a difference, suggesting that the free hydroxyl group at the C-8 position is a key moiety for certain biological activities. acs.org The methylation of this hydroxyl group in 8-O-methylthis compound can reduce its ability to act as a hydrogen bond donor, potentially altering its interaction with specific biological targets. This indicates that the C-8 hydroxyl group is a critical site for derivatization to probe and modulate the compound's potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build mathematical models correlating the chemical structure of compounds with their biological activity. researchgate.net This is achieved by calculating molecular descriptors (properties like lipophilicity, electronic effects, and steric parameters) and using statistical methods to create a predictive equation. nih.gov

While specific QSAR models developed exclusively for this compound are not prominent in the literature, the methodology has been successfully applied to sesquiterpenoids and other natural products for predicting antifungal activity. cabidigitallibrary.orgconicet.gov.arresearchgate.net A typical QSAR study involves:

Data Set Assembly: Compiling a series of structurally related compounds (like various lindenane sesquiterpenoids) with experimentally measured biological activity (e.g., IC₅₀ or MIC values).

Descriptor Calculation: Generating a wide range of numerical descriptors for each molecule that quantify its topological, geometrical, electronic, and physicochemical properties.

Model Development: Using statistical regression methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a model that links the descriptors to the activity. nih.gov

Validation: Rigorously testing the model's statistical significance and predictive power using internal (cross-validation) and external validation sets. nih.gov

For this compound, a QSAR model could be developed using a library of its natural and synthetic analogs. Such a model could predict the antifungal or tyrosinase-inhibiting activity of new, untested derivatives, thereby guiding the synthesis of more potent compounds and optimizing the lead structure. cabidigitallibrary.orgresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational simulation technique used to predict the preferred orientation of a ligand (like this compound) when bound to a specific protein target. nih.gov It helps visualize the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This insight is crucial for understanding the molecular basis of a compound's activity.

Molecular docking studies have been applied to lindenane-type sesquiterpenoid dimers to understand their inhibitory effects on targets like the NLRP3 inflammasome and PCSK9. nih.govresearchgate.netdntb.gov.ua Research on compounds isolated from Chloranthus tianmushanensis has also utilized molecular docking to investigate their binding to tyrosinase. acs.org In these studies, the docking results typically show the compound fitting into a specific binding pocket of the enzyme. The analysis reveals key amino acid residues that interact with the ligand, providing a rationale for its inhibitory action. For example, a docking study might show the hydroxyl group of this compound forming a critical hydrogen bond with an amino acid in the active site of its target protein, explaining why its methylation (as in 8-O-methylthis compound) could alter its activity. acs.orgnih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-target complex over time, providing a more dynamic and realistic view of the molecular interactions.

Design and Synthesis of this compound Analogs to Elucidate SAR Profiles

The deliberate design and chemical synthesis of analogs are essential for confirming SAR hypotheses and exploring the chemical space around a lead compound. jchr.orgrsc.orgnih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, a detailed SAR profile can be constructed.

The comparison between this compound and 8-O-methylthis compound serves as a prime example derived from natural sources. nih.govresearchgate.net A synthetic chemistry program would expand on this by creating a series of derivatives to answer specific questions:

Role of the C-8 Hydroxyl Group: Synthesizing various ethers and esters at this position would clarify the importance of hydrogen bonding capability and steric bulk.

Importance of Other Functional Groups: Other hydroxyl or carbonyl groups on the lindenane skeleton could be systematically modified or removed.

Stereochemical Impact: Synthesis of stereoisomers could determine the optimal three-dimensional configuration for activity.

The total synthesis of various lindenane sesquiterpenoid dimers has been achieved, demonstrating that complex scaffolds related to this compound are accessible through advanced organic chemistry techniques. rsc.orgnih.gov This synthetic capability is the cornerstone for producing novel analogs for comprehensive SAR studies.

Chemoinformatic Approaches for High-Throughput Screening and Library Design

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. pageplace.de In the context of this compound, these approaches can be used to design virtual libraries of potential derivatives for in silico screening before any resource-intensive synthesis is undertaken. acs.orglifechemicals.comresearchgate.net

The process typically involves:

Scaffold Definition: Using the lindenane sesquiterpenoid skeleton of this compound as a core scaffold.

Virtual Library Generation: Computationally adding a wide variety of chemical substituents at designated modification points (like the C-8 hydroxyl group) to generate thousands of virtual analogs.

Property Filtering: Screening the virtual library for drug-like properties (e.g., using Lipinski's Rule of Five) and removing compounds with predicted toxicity or poor metabolic stability. pageplace.de

Virtual Screening: Docking the filtered library of virtual compounds against a specific biological target (like tyrosinase). The top-scoring compounds, which are predicted to have the highest binding affinity, are then prioritized for chemical synthesis and biological testing.

This high-throughput computational approach accelerates the discovery process by focusing laboratory efforts on the most promising candidates from a vast chemical space. asm.org

Future Research Directions and Translational Perspectives for Tianmushanol

Discovery of Novel Biological Activities Through Advanced Screening Platforms

The currently known biological activities of Tianmushanol, while significant, likely represent only a fraction of its full potential. Advanced screening platforms, particularly high-throughput screening (HTS), offer a powerful methodology for rapidly assessing the effects of this compound across a vast landscape of biological targets. nih.govbmglabtech.com

HTS leverages automation, robotics, and miniaturized assays to test thousands of compounds against various targets simultaneously. bmglabtech.comsigmaaldrich.com By subjecting this compound to large-scale screening against diverse compound libraries, new and unexpected biological activities may be identified. nih.gov These platforms can screen for a wide range of outcomes, including:

Enzyme Inhibition/Activation: Beyond its known effect on tyrosinase, this compound could be screened against panels of other enzymes, such as kinases, proteases, or phosphatases, which are critical in cancer and inflammatory diseases.

Receptor Binding: Screening against a wide array of receptors, such as G-protein coupled receptors (GPCRs), could uncover novel neuroprotective or metabolic activities. bmglabtech.com

Antimicrobial Spectrum: While its activity against Candida albicans is established, HTS can efficiently test this compound against a broader panel of pathogenic bacteria and fungi, including drug-resistant strains, to better define its antimicrobial spectrum. nih.govnih.govnih.gov

Cell-Based Phenotypic Screening: High-content screening (HCS), an evolution of HTS, uses automated microscopy and image analysis to assess the effects of a compound on cellular morphology and function. This could reveal novel anti-proliferative, anti-inflammatory, or antiviral properties that are not apparent from target-based assays alone.

The primary objective of this approach is to identify new "hits" or "leads" that can guide further, more focused research into the compound's mechanism of action and therapeutic applications. bmglabtech.com

Further Elucidation of Unexplored Molecular Targets and Signaling Pathways

While initial research has identified some biological effects of this compound, the precise molecular mechanisms and signaling pathways are largely undefined. researchgate.net Its antifungal activity is thought to involve the destabilization and disruption of the microbial cell membrane, a common mechanism for sesquiterpenoids. nih.govcjnmcpu.comcjnmcpu.com It has also been identified as an inhibitor of the enzyme tyrosinase. acs.orgresearchgate.net However, the specific molecular interactions and downstream consequences of these activities require deeper investigation.

Future research should focus on:

Target Deconvolution: Identifying the specific proteins that this compound directly binds to is crucial. Techniques like affinity chromatography coupled with mass spectrometry can be used to "pull down" and identify cellular targets.

Bioinformatics and Molecular Docking: Computational approaches can predict potential molecular targets and binding modes based on the three-dimensional structure of this compound. nih.gov This can help prioritize experimental validation and understand its interaction with known targets like tyrosinase on a structural level. researchgate.net

Pathway Analysis: Once direct targets are confirmed, their role in broader signaling networks must be explored. For instance, if this compound binds to a specific receptor, downstream signaling cascades (e.g., MAPK, PI3K/Akt) should be investigated to understand the cellular response. Research has pointed to potential involvement with pathways like the AGE-RAGE signaling pathway, but this needs confirmation. cqvip.com

A thorough understanding of its molecular targets is essential for predicting efficacy, potential side effects, and for the rational design of more potent and selective analogs.

Development of Efficient and Scalable Biosynthetic Production Systems for this compound

Currently, this compound is obtained through extraction from its natural plant sources, such as Chloranthus tianmushanensis and Chloranthus angustifolius. acs.orgresearchgate.net This reliance on plant material presents challenges for sustainable and scalable production due to factors like slow plant growth, geographical limitations, and low extraction yields.

A promising alternative is the development of biosynthetic production systems through metabolic engineering. This compound is a sesquiterpenoid, a class of compounds synthesized via the terpene biosynthesis pathway. mdpi.combvsalud.org The key steps to achieve heterologous production include:

Gene Discovery: Identifying the specific genes and enzymes in Chloranthus species that are responsible for converting precursor molecules into the complex this compound structure. Transcriptomic analyses of related plants like Chloranthus japonicus have already identified numerous unigenes involved in terpene biosynthesis, providing a valuable starting point. bvsalud.org

Pathway Reconstruction: Transferring the identified biosynthetic genes into a suitable microbial host, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. These hosts are well-characterized, grow rapidly, and are amenable to genetic manipulation.

Metabolic Optimization: Engineering the host's metabolism to increase the supply of precursor molecules and enhance the efficiency of the newly introduced pathway, thereby maximizing the yield of this compound.

Successful implementation of this strategy would provide a reliable, scalable, and sustainable source of the compound, independent of plant harvesting.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a holistic view of this compound's biological impact, the integration of various "omics" technologies is indispensable. These technologies provide a global snapshot of molecular changes within a cell or organism in response to the compound.

Transcriptomics: RNA sequencing can reveal how this compound alters gene expression patterns in target cells (e.g., fungal or cancer cells). This can highlight entire pathways that are activated or suppressed, offering clues to its mechanism of action. bvsalud.orgresearchgate.net

Proteomics: This technology analyzes changes in the entire protein complement of a cell. It can identify which proteins are up- or down-regulated and detect post-translational modifications, providing a functional context to transcriptomic data. researchgate.net

Metabolomics: By analyzing the complete set of small-molecule metabolites, this approach can show how this compound affects cellular metabolism. acs.org For example, in studying its antifungal activity, metabolomics could reveal specific disruptions in the metabolic pathways of Candida albicans.

By integrating data from these different omics levels, researchers can construct a comprehensive model of this compound's mechanism of action, moving beyond a single target to a systems-level understanding.

Opportunities for Analog Design and Optimization in Chemical Biology

The complex structure of this compound offers a rich scaffold for chemical modification to create novel analogs with improved properties. The existence of the naturally occurring analog, 8-O-methylthis compound, which also exhibits biological activity, demonstrates that modifications to the core structure are tolerated and can modulate potency. acs.orgnih.govzu.edu.pk

Key opportunities include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying different functional groups on the this compound molecule, chemists can determine which parts of the structure are essential for its biological effects. This knowledge is fundamental for designing more potent or selective compounds.

Development of Chemical Probes: Analogs can be synthesized with tags (e.g., fluorescent dyes or biotin) to create chemical probes. These probes are invaluable tools for visualizing the compound's location within cells and for identifying its binding partners.

Improving Pharmacokinetic Properties: Medicinal chemistry efforts can focus on creating analogs with better drug-like properties, such as improved solubility, stability, or metabolic profiles, which are essential for any potential therapeutic application.

The table below summarizes the known activities of this compound and its natural analog, providing a starting point for future SAR studies.

CompoundBiological ActivityOrganism/TargetPotency MeasurementReference(s)
This compound AntifungalCandida albicansMIC: 4-8 µg/mL mdpi.comnih.govcjnmcpu.com
Tyrosinase InhibitionMushroom TyrosinaseIC₅₀: 358 ±3 µM researchgate.netzu.edu.pkresearchgate.net
8-O-methylthis compound AntifungalCandida albicansMIC: 4-8 µg/mL mdpi.comnih.govcjnmcpu.com
Tyrosinase InhibitionMushroom TyrosinaseIC₅₀: 312 ±3 µM researchgate.netzu.edu.pkresearchgate.net

IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Green Chemistry Approaches for Sustainable Isolation and Synthesis

As with many natural products, ensuring the sustainable supply of this compound is a key consideration. Green chemistry principles can be applied to both its extraction from natural sources and its potential chemical synthesis.

Sustainable Isolation: Research can focus on optimizing extraction protocols from Chloranthus species to be more environmentally friendly. This includes exploring the use of "green" solvents like supercritical fluids (e.g., CO₂) or ionic liquids, which can reduce the reliance on volatile and often toxic organic solvents. Improving the efficiency of purification techniques, such as high-performance liquid chromatography, can also minimize waste. researchgate.net

Green Synthesis: While the total chemical synthesis of a complex molecule like this compound is a significant challenge, designing a synthetic route that adheres to green chemistry principles would be a major advancement. This would involve maximizing atom economy, using catalytic reagents instead of stoichiometric ones, minimizing the number of synthetic steps, and using safer solvents and reaction conditions. A semi-synthetic approach, starting from a more abundant natural precursor, could also be a viable and greener alternative.

Adopting these green chemistry strategies is crucial for ensuring that the future development and potential commercialization of this compound and its derivatives are environmentally sustainable.

Q & A

Q. What spectroscopic methods are recommended for elucidating Tianmushanol’s structural properties?

To determine structural features, combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) with high-resolution mass spectrometry (HR-MS). Compare spectral data against computational predictions (e.g., density functional theory for NMR shifts) and published analogs. Ensure purity via HPLC-UV/ELSD before analysis. For reproducibility, document solvent systems, temperature, and calibration standards in metadata .

Q. What extraction protocols optimize this compound yield from natural sources?

Use sequential solvent extraction (e.g., hexane → ethyl acetate → methanol) guided by polarity. Validate efficiency via LC-MS quantification. For plant materials, freeze-drying and particle size reduction (<0.5 mm) improve solvent penetration. Include controls for degradation (e.g., light/temperature exposure) and report yields as % w/w of dry biomass .

Q. How to design a preliminary bioactivity screening for this compound?

Prioritize in vitro assays relevant to hypothesized mechanisms (e.g., enzyme inhibition, antioxidant capacity via DPPH/ABTS). Use dose-response curves (6–8 concentrations) with positive controls (e.g., ascorbic acid for antioxidants). Report IC₅₀ values with 95% confidence intervals and statistical tests (e.g., ANOVA with Tukey post-hoc) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported pharmacological effects across studies?

Q. What strategies improve this compound’s stability in pharmacokinetic studies?

Test formulation additives (e.g., cyclodextrins for solubility, antioxidants for oxidative stability). Use stability-indicating HPLC methods with accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor degradation products via LC-MSⁿ and compare to forced degradation profiles (acid/base, peroxide exposure) .

Q. How to validate this compound’s target engagement in complex biological systems?

Employ proteomics (e.g., thermal shift assays) or CRISPR-Cas9 knockouts of putative targets. Use isotopic labeling (e.g., ¹⁴C-Tianmushanol) for tissue distribution studies. Cross-validate with computational docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) .

Q. What statistical approaches mitigate batch-to-batch variability in this compound synthesis?

Apply multivariate analysis (PCA or PLS-DA) to identify critical process parameters (e.g., reaction time, catalyst load). Implement quality-by-design (QbD) frameworks with design-of-experiments (DoE) to optimize conditions. Use acceptance criteria based on ICH Q14 guidelines for analytical method validation .

Data Analysis & Reporting

Q. How to address outliers in this compound’s dose-response data?

Predefine outlier criteria (e.g., Grubbs’ test at α=0.05). If outliers persist, perform root-cause analysis (e.g., instrument calibration, operator error). Report raw and cleaned datasets transparently, with justification for exclusions .

Q. What metadata standards are essential for this compound research reproducibility?

Adopt FAIR principles: document synthesis routes (CAS numbers, catalysts), spectral acquisition parameters (NMR frequency, MS resolution), and bioassay conditions (cell passage number, serum batch). Use platforms like Zenodo for public archiving .

Methodological Pitfalls & Solutions

Q. Why might SAR models fail to predict this compound derivatives’ activity?

Common issues include overreliance on 2D descriptors; integrate 3D conformational sampling (e.g., Schrödinger’s MacroModel) and solvent effects. Validate models with external test sets and applicability domain analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.